
1-(4-Nitrophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a chemical compound that combines a piperidine ring with a nitrophenyl group and a carboxylic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile structure, which allows for various chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring, followed by nitration and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceuticals targeting central nervous system disorders.
Industry: In the production of bioactive compounds and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid
- Isonipecotic acid
- Piperidine derivatives with various substituents
Uniqueness
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is unique due to its combination of a nitrophenyl group and a piperidine ring, which provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound in drug development and organic synthesis .
Biological Activity
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 4-nitrophenyl group and a carboxylic acid moiety. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol.
Biological Activities
This compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that this compound may inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer therapies aimed at promoting cell death in tumors while sparing normal cells .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, although specific mechanisms remain to be fully elucidated. The compound's ability to interact with viral proteins could lead to inhibition of viral replication .
The biological effects of this compound are believed to stem from its interactions with various molecular targets:
- Protein Interactions : The nitrophenyl group enhances the compound's binding affinity to proteins involved in apoptotic pathways, potentially leading to the modulation of these pathways in cancer cells.
- Enzyme Inhibition : It has been observed that the compound can inhibit key enzymes associated with viral replication processes, although further research is necessary to confirm these findings definitively .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the efficacy of various piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, where the compound's structural features played a crucial role in its activity against specific cancer types.
Case Study: Antiviral Potential
In another investigation focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against influenza A virus. The study highlighted the importance of the nitrophenyl group in enhancing antiviral activity, suggesting that modifications to this part of the molecule could yield more potent derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, and how are intermediates purified?
- Methodological Answer : A typical route involves hydrolyzing an ester precursor (e.g., ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) under basic conditions (e.g., NaOH in EtOH/water). The carboxylic acid is precipitated by acidification to pH 3–4, followed by filtration and drying . Purification may include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃/MeOH). Purity validation requires HPLC or NMR analysis .
Q. How can researchers optimize reaction conditions for introducing the 4-nitrophenyl group to the piperidine ring?
- Methodological Answer : Key variables include solvent choice (e.g., DMF for solubility), base selection (e.g., K₂CO₃ for nucleophilic substitution), and temperature control (60–80°C). Monitoring via TLC or HPLC ensures completion. Post-reaction workup often involves extraction (ethyl acetate/water) and drying (MgSO₄) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the aromatic nitro group (δ 7.9–8.1 ppm for aromatic protons) and piperidine protons (δ 1.5–3.5 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12–13 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1680–1730 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the stability and bioactivity of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3-LYP/6-31G(d)) to optimize geometry and calculate enthalpy of formation, correlating stability with substituent effects .
- Pharmacophore Modeling : Tools like PASS predict pharmacological profiles (e.g., antitussive or antineurotoxic activity) based on electronic and steric features .
- Molecular Dynamics : Simulate binding to target proteins (e.g., carbonic anhydrase) to guide SAR studies .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Reprodubility : Repeat assays under standardized conditions (e.g., cell lines, incubation times).
- Purity Verification : Use HPLC to rule out impurities (>95% purity required) .
- Target Validation : Perform competitive binding assays or enzyme inhibition studies (e.g., IC₅₀ determination for carbonic anhydrase) .
Q. What strategies mitigate toxicity risks during in vivo studies of piperidine-4-carboxylic acid derivatives?
- Methodological Answer :
- ADMET Profiling : Predict hepatotoxicity and mutagenicity using QSAR models (e.g., ProTox-II) .
- Dose Optimization : Conduct acute toxicity studies in rodents, monitoring hematological and histological parameters .
- Metabolite Tracking : Use LC-MS to identify and quantify metabolites, ensuring no bioaccumulation .
Q. Methodological Considerations
Q. What are best practices for handling and storing this compound?
- Answer : Store in sealed containers at ambient temperature, protected from moisture. Use PPE (gloves, goggles) to avoid respiratory or dermal irritation. Hazardous decomposition products (e.g., NOₓ) require fume hood use during reactions .
Q. How can researchers validate the enantiomeric purity of chiral derivatives?
- Methodological Answer :
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377610 | |
Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223786-53-6 | |
Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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